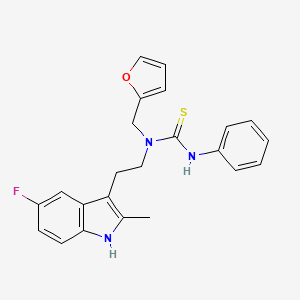

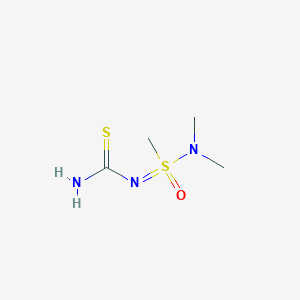

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea" often involves multi-step reactions, including cyclization and rearrangement steps under specific conditions. For example, the synthesis of fluorine-containing benzo[b]furans is achieved via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, the synthesis of various thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, employs vibrational spectroscopy, multinuclear NMR, and elemental analysis for characterization (Lestard et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to the compound , is often characterized using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations. These methods provide insights into the compound's conformation, intermolecular interactions, and stability. For instance, studies have shown that certain thiourea derivatives exhibit U-shape conformations dictated by substitution degree and the ability to form intramolecular hydrogen bonds (Lestard et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Compounds containing indole and furan moieties, such as those mentioned, are often subjects of synthetic chemistry studies due to their potential as intermediates in the creation of more complex molecules. For instance, furan derivatives are known to undergo decarboxylative Claisen rearrangement reactions, providing access to substituted heteroaromatic products with significant yields (Craig et al., 2005). Similarly, indole derivatives have been utilized in synthesizing potent and selective non-peptide tachykinin NK2 receptor antagonists, demonstrating their relevance in medicinal chemistry for developing new therapeutic agents (Smith et al., 1995).

Biological Activities

Research into the biological activities of furan and indole derivatives has unveiled their potential in various therapeutic areas. For example, certain methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have been studied for cytotoxicity against cancer cell lines and antimicrobial properties, highlighting the furan ring's importance in drug discovery (Phutdhawong et al., 2019). Moreover, indole derivatives have been investigated for their antimicrobial activity, indicating their role in developing new antibacterial and antifungal agents (Kumbhare et al., 2013).

Material Science Applications

In material science, the unique electronic properties of furan and indole compounds have been explored for their potential in creating novel materials. For instance, the synthesis of fluorine-containing benzo[b]furans through microwave-induced reactions showcases the importance of such structures in developing new materials with specific electronic characteristics (Ramarao et al., 2004).

Propiedades

IUPAC Name |

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOWSVICTGFCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)